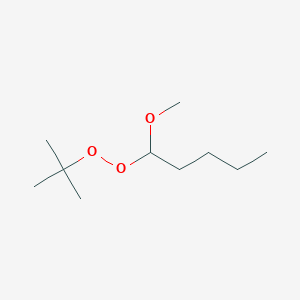
1-(Tert-butylperoxy)-1-methoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylperoxy)-1-methoxypentane is an organic peroxide compound known for its unique chemical properties and applications. Organic peroxides are compounds containing the peroxide functional group (ROOR’), where R and R’ can be any organic substituent. These compounds are widely used in various industrial and chemical processes due to their ability to generate free radicals, which are highly reactive species.
Preparation Methods
The synthesis of 1-(Tert-butylperoxy)-1-methoxypentane typically involves the reaction of tert-butyl hydroperoxide with methoxypentane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the peroxide bond. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(Tert-butylperoxy)-1-methoxypentane undergoes various chemical reactions, primarily driven by the peroxide functional group. Some of the common reactions include:
Oxidation: The peroxide group can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or other reduced species.
Substitution: The peroxide group can be substituted by other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(Tert-butylperoxy)-1-methoxypentane has several applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers from monomers.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug delivery systems, is ongoing.
Industry: It is employed in the production of various industrial chemicals and materials, including plastics and resins .
Mechanism of Action
The primary mechanism of action for 1-(Tert-butylperoxy)-1-methoxypentane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-(Tert-butylperoxy)-1-methoxypentane can be compared to other organic peroxides, such as di-tert-butyl peroxide and 1,1-di(tert-butylperoxy)cyclohexane. While all these compounds share the peroxide functional group, they differ in their specific chemical structures and reactivity. For example:
Di-tert-butyl peroxide: Known for its stability and use as a radical initiator in high-temperature reactions.
1,1-Di(tert-butylperoxy)cyclohexane: Used as a cross-linking agent in the production of elastomers and thermoplastics
The unique structure of this compound, with its methoxy and tert-butyl groups, imparts distinct reactivity and applications compared to these similar compounds.
Properties
CAS No. |
61962-31-0 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-tert-butylperoxy-1-methoxypentane |
InChI |
InChI=1S/C10H22O3/c1-6-7-8-9(11-5)12-13-10(2,3)4/h9H,6-8H2,1-5H3 |
InChI Key |
MWSMYMAAYHEBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(OC)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















